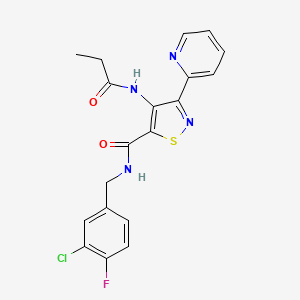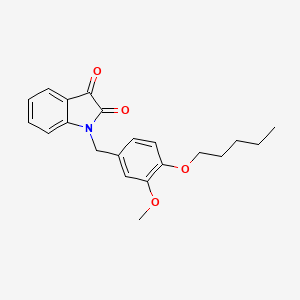![molecular formula C19H19ClN2OS2 B2716282 5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318248-74-7](/img/structure/B2716282.png)
5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole” is a complex organic molecule. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. Additionally, it has sulfanyl, methyl, and chloro groups attached to the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. The presence of reactive functional groups like sulfanyl and chloro groups might make it susceptible to various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of different functional groups can influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Electrochemical Behavior and Acid-Base Equilibria
The electrochemical behavior and acid-base equilibria of related pyrazole derivatives have been investigated through polarographic studies. These compounds undergo reduction in a series of irreversible, diffusion-controlled waves over different pH ranges. Such studies help understand the electrochemical properties and potential applications of pyrazole compounds in various scientific fields (Seth, Bannerjee, & Sharma, 1981).
Catalytic Synthesis Applications
Pyrazole derivatives have been synthesized using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst. This method offers a green, simple, and efficient way for the synthesis of pyrazole compounds, highlighting their potential in pharmaceutical and chemical synthesis applications (Moosavi‐Zare et al., 2013).
Structural and Molecular Docking Studies
Structural determination and molecular docking studies on tetrazole derivatives, closely related to the chemical structure of interest, provide insights into their potential as COX-2 inhibitors. Such research helps in the design of new therapeutic agents by understanding the interaction of these molecules with biological targets (Al-Hourani et al., 2015).
Annular Tautomerism in NH-Pyrazoles
Research on the annular tautomerism of NH-pyrazoles has been conducted to understand their structural behavior in solution and the solid state. This study provides valuable information on the stability and reactivity of pyrazole derivatives, which is crucial for their application in medicinal chemistry and material science (Cornago et al., 2009).
Pharmacological Evaluation
The pharmacological potential of pyrazole novel derivatives has been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are fundamental for the development of new drugs based on pyrazole structures (Faheem, 2018).
Corrosion Inhibition Performance
Pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. This research highlights the application of pyrazole compounds in industrial processes, particularly in corrosion prevention (Yadav et al., 2016).
特性
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS2/c1-22-19(20)17(12-24-16-10-8-14(23-2)9-11-16)18(21-22)13-25-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPFNIQHNWDJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
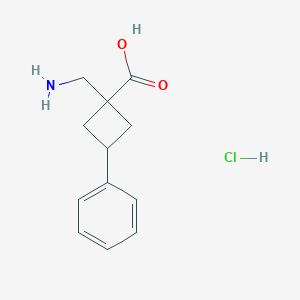
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2716205.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)

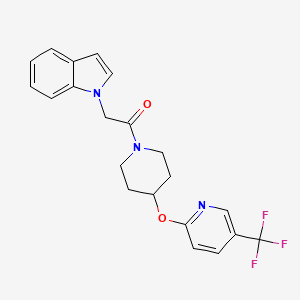

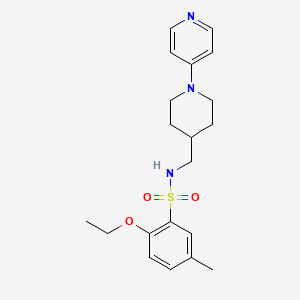
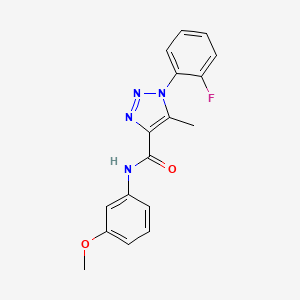
![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)
